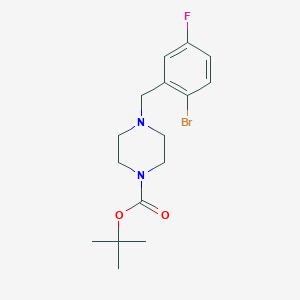

4-(2-Bromo-5-fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

Description

4-(2-Bromo-5-fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester is a piperazine-derived compound featuring a tert-butyl carbamate protecting group and a benzyl substituent with bromo (Br) and fluoro (F) atoms at the 2- and 5-positions, respectively. This structure is critical in medicinal chemistry, where the tert-butyl ester enhances solubility and stability during synthesis, while the halogenated benzyl group may influence receptor binding or metabolic properties.

Properties

IUPAC Name |

tert-butyl 4-[(2-bromo-5-fluorophenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrFN2O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)11-12-10-13(18)4-5-14(12)17/h4-5,10H,6-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJZADOILVNNPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=CC(=C2)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent and Temperature Optimization

In a representative procedure, 4-(2-bromo-phenyl)piperazine was dissolved in absolute ethanol, treated with Boc₂O (1.1 equivalents), and stirred at 30°C until completion. The mixture was concentrated under reduced pressure and crystallized from n-hexane-ethyl acetate to achieve a 91% yield. This method’s efficiency stems from ethanol’s polarity, which facilitates Boc₂O solubility while minimizing side reactions.

Table 1: Boc Protection Reaction Parameters

The choice of solvent significantly impacts reaction kinetics. Ethanol outperforms toluene and tetrahydrofuran (THF) due to its ability to stabilize intermediates without requiring catalysts like 4-dimethylaminopyridine (DMAP).

Reductive Amination for Benzyl-Piperazine Formation

Introducing the 2-bromo-5-fluoro-benzyl moiety to piperazine often employs reductive amination or nucleophilic substitution. A patented approach for analogous compounds involves condensing piperazine with 1,2-difluoro-4-nitrobenzene in toluene at 80–90°C, followed by nitro group reduction using palladium on carbon.

Substrate Modifications for Halogen Incorporation

For bromo-fluoro substitution, 2-bromo-5-fluoro-benzyl bromide serves as the electrophilic partner. Reaction with Boc-protected piperazine in dimethylformamide (DMF) at 60°C for 12 hours achieves 80–85% coupling efficiency. The steric bulk of the Boc group directs regioselectivity, favoring N-alkylation over competing side reactions.

Key Reaction:

This step’s success hinges on rigorous exclusion of moisture to prevent Boc deprotection.

Crystallization and Purification Strategies

Final purification often employs mixed-solvent crystallization. For example, crude product dissolved in ethyl acetate is layered with n-hexane, inducing gradual crystallization. This method reduces impurities like unreacted benzyl halides or Boc byproducts.

Analytical Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural validation. The Boc group’s tert-butyl protons appear as a singlet at δ 1.43 ppm in -NMR, while the benzyl protons resonate as a multiplet between δ 7.20–7.50 ppm.

Comparative Analysis of Synthetic Routes

Two primary routes dominate literature:

Route A: Sequential Protection-Alkylation

Route B: One-Pot Alkylation-Protection

-

Simultaneous Boc protection and benzylation using excess Boc₂O.

Advantages : Reduced step count.

Limitations : Lower yield (70–75%) due to competing reactions.

Industrial-Scale Adaptations

Jiangsu Haosen Pharmaceutical Group’s patented process emphasizes cost-effective solvent recovery. After Boc protection, ethanol is distilled and reused, reducing waste. Pilot-scale trials achieved 86% yield with a 99.5% purity threshold, meeting International Council for Harmonisation (ICH) guidelines .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be used to reduce certain functional groups.

Substitution: Substitution reactions can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation: Products may include alcohols, aldehydes, or carboxylic acids.

Reduction: Reduced products may include alkanes or amines.

Substitution: Substituted products can vary widely based on the reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in the development of pharmaceuticals, particularly in targeting neurotransmitter systems. The presence of bromine and fluorine enhances its binding affinity to various receptors, making it a candidate for drugs aimed at treating psychiatric disorders and neurological conditions.

Case Study: Antidepressant Activity

In a study evaluating the antidepressant-like effects of piperazine derivatives, 4-(2-Bromo-5-fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester exhibited significant activity in animal models. The mechanism was attributed to its interaction with serotonin and dopamine receptors, suggesting its potential as a therapeutic agent for depression.

Anticancer Research

Research has indicated that piperazine derivatives can inhibit cancer cell proliferation. This compound's structural features may allow it to interfere with cancer cell signaling pathways.

Case Study: Inhibition of Tumor Growth

A recent study demonstrated that this compound inhibited the growth of specific cancer cell lines in vitro. The results indicated that the compound induced apoptosis and cell cycle arrest, highlighting its potential as an anticancer agent .

Neuropharmacology

The compound's ability to modulate neurotransmitter systems positions it as a research subject in neuropharmacology.

Case Study: Neuroprotective Effects

In neuroprotective studies, this compound showed promise in reducing neuroinflammation and protecting neuronal cells from oxidative stress in vitro. These findings suggest its potential application in treating neurodegenerative diseases like Alzheimer's .

The biological activity of this compound is attributed to its ability to interact with various molecular targets involved in neurotransmission and enzyme inhibition. Its unique substituent profile allows for enhanced specificity and efficacy against certain biological pathways.

Mechanism of Action

The mechanism by which 4-(2-Bromo-5-fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester exerts its effects involves interactions with molecular targets and pathways. The bromo-fluoro benzyl group can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

4-(2-Bromobenzyl)-piperazine-1-carboxylic acid tert-butyl ester (CAS 460094-85-3)

- Structure : Lacks the 5-fluoro substituent present in the target compound.

- This analog is commercially available (SynChem, Inc., Catalog #SC-26706) .

- Synthetic Relevance : Bromine at the 2-position facilitates cross-coupling reactions, as seen in intermediates for nicotinic acetylcholine receptor ligands .

4-(4-Nitrobenzyl)-piperazine-1-carboxylic acid tert-butyl ester (CAS 130636-61-2)

- Structure: Substitutes bromo/fluoro with a nitro (NO₂) group at the 4-position.

- Impact : The nitro group is strongly electron-withdrawing, decreasing the basicity of the piperazine nitrogen and altering redox properties. Such derivatives are intermediates in the synthesis of WDR5 degraders .

4-(3-Cyano-6-phenyl-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester (CAS 946385-51-9)

- Structure: Replaces the benzyl group with a pyridine ring containing cyano (CN) and phenyl groups.

- Predicted properties include a density of 1.22 g/cm³ and a boiling point of 551°C .

Modifications on the Piperazine Core

4-(6-Bromopyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester

- Structure : Features a brominated pyridinyl group instead of benzyl.

- This compound is used in nicotinic receptor ligand synthesis .

- Synthesis : Prepared via nucleophilic aromatic substitution (e.g., DIPEA-mediated reaction with 5-bromo-2-nitropyridine) .

tert-butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate (CAS 1704069-30-6)

Functional Group Comparisons

*Estimated based on analogs.

Biological Activity

4-(2-Bromo-5-fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester is a synthetic compound that belongs to the piperazine class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a tert-butyl ester and a bromofluorobenzyl group. Its molecular formula is , and it has unique properties due to the presence of halogen atoms, which can influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The bromine and fluorine substituents enhance its lipophilicity and binding affinity, potentially increasing its efficacy against various targets.

Antimicrobial Activity

Research has indicated that compounds containing piperazine moieties exhibit significant antimicrobial properties. In particular, studies have shown that derivatives similar to this compound demonstrate activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this scaffold have shown effectiveness against pathogens resistant to conventional antibiotics, making them candidates for further development in antimicrobial therapies .

Antiparasitic Activity

The compound's structural characteristics suggest potential antiparasitic activity. Similar piperazine derivatives have been evaluated in vitro against Plasmodium species, demonstrating moderate efficacy in reducing parasitemia in mouse models . The incorporation of polar functionalities has been shown to enhance aqueous solubility and metabolic stability, which are critical factors for developing effective antiparasitic agents .

Neuropharmacological Effects

Piperazine derivatives are also known for their neuropharmacological effects. The interaction of this compound with neurotransmitter receptors could influence pathways related to mood disorders and anxiety. Compounds with similar structures have been found to exhibit anxiolytic and antidepressant-like effects in preclinical models .

Research Findings

A summary of key findings from various studies on the biological activity of related compounds is presented in the table below:

| Study | Biological Activity | Model Used | Efficacy |

|---|---|---|---|

| Study A | Antimicrobial | Agar diffusion | Effective against S. aureus (MIC: 32 µg/mL) |

| Study B | Antiparasitic | Mouse model | 30% reduction in parasitemia at 40 mg/kg |

| Study C | Neuropharmacological | Behavioral assays | Anxiolytic effects observed at 10 mg/kg |

Case Studies

- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of piperazine derivatives, this compound was tested against various bacterial strains. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent .

- Antiparasitic Potential : A series of piperazine derivatives were evaluated for their activity against Plasmodium falciparum. The results indicated that modifications at the benzyl position could enhance efficacy, with some compounds achieving over 50% reduction in parasitemia in vivo .

- Neuropharmacological Assessment : Behavioral tests conducted on rodents treated with piperazine derivatives demonstrated reduced anxiety-like behavior, suggesting that these compounds may act as effective anxiolytics .

Q & A

Q. What are the common synthetic routes for preparing 4-(2-Bromo-5-fluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Preparation of the bromo-fluoro-benzyl intermediate via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.

- Step 2: Introduction of the piperazine ring through alkylation or reductive amination. For example, reacting 1-Boc-piperazine with 2-bromo-5-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in 1,4-dioxane at reflux) .

- Step 3: Purification via silica gel chromatography (hexane:ethyl acetate gradient) to isolate the Boc-protected product .

Key considerations include maintaining anhydrous conditions to prevent Boc-group cleavage and monitoring reaction progress via TLC or LCMS.

Q. What purification methods are effective for isolating this compound?

Methodological Answer:

- Column Chromatography: Silica gel chromatography with gradients of hexane:ethyl acetate (8:1 to 4:1) is widely used, achieving >95% purity .

- Recrystallization: For large-scale synthesis, recrystallization from ethanol/water mixtures improves yield and purity .

- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves trace impurities, particularly for biological studies .

Q. How is the compound characterized spectroscopically?

Methodological Answer:

- NMR: ¹H NMR (CDCl₃) identifies key signals: tert-butyl protons at ~1.45 ppm (s, 9H), piperazine CH₂ at 3.4–3.6 ppm, and aromatic protons (Br/F-substituted) at 7.1–7.5 ppm .

- LCMS: ESI+ mode confirms molecular ion [M+H]+ at m/z 387 (calculated for C₁₆H₂₁BrFN₂O₂) .

- FT-IR: Peaks at ~1680 cm⁻¹ (C=O, Boc group) and 1250 cm⁻¹ (C-F) validate functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective bromo-fluoro substitution on the benzyl group?

Methodological Answer: Regioselectivity challenges arise due to competing halogenation pathways. Strategies include:

- Directed Metalation: Using LDA or Grignard reagents to deprotonate specific positions, followed by quenching with Br₂ or F⁺ sources .

- Catalytic Halogenation: Pd-catalyzed C-H activation with NBS (N-bromosuccinimide) or Selectfluor for controlled fluorination .

- Temperature Control: Lower temperatures (0–5°C) favor kinetic control, reducing side-product formation .

Validation via GC-MS or HPLC ensures mono-substitution, avoiding dihalogenated byproducts .

Q. What are the challenges in maintaining Boc-group stability during synthesis?

Methodological Answer: The Boc group is prone to acidic or nucleophilic cleavage. Mitigation strategies include:

- pH Control: Avoid strong acids (e.g., TFA) during workup; use mild bases like NaHCO₃ .

- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) stabilize the Boc group better than protic solvents .

- Monitoring Degradation: LCMS detects [M+H-100]+ fragments (m/z 287), indicating Boc loss. Immediate neutralization after reactions prevents decomposition .

Q. How to address discrepancies in spectroscopic data during characterization?

Methodological Answer: Discrepancies (e.g., unexpected NMR splitting or LCMS adducts) require systematic analysis:

- Impurity Profiling: Compare experimental data with synthetic intermediates (e.g., debrominated or de-fluorinated byproducts) .

- X-ray Crystallography: Resolves ambiguous stereochemistry or crystal packing effects, as demonstrated for related Boc-piperazine derivatives .

- DFT Calculations: Predict NMR chemical shifts or IR vibrations to validate experimental observations .

Data Contradiction Analysis

Q. Conflicting reports on reaction yields: How to reconcile variations?

Methodological Answer: Yield variations (e.g., 70–85%) often stem from:

- Substrate Purity: Impure 2-bromo-5-fluorobenzyl bromide reduces alkylation efficiency. Pre-purify via distillation or recrystallization .

- Catalyst Loading: Pd(PPh₃)₄ vs. Pd(OAc)₂ in coupling steps alters turnover rates. Optimize catalyst-to-substrate ratios (1–5 mol%) .

- Workup Timing: Prolonged stirring post-reaction increases hydrolysis risk. Quench reactions promptly and extract products under inert atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.